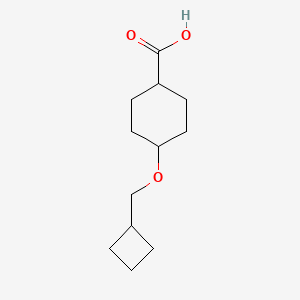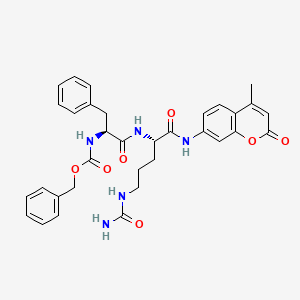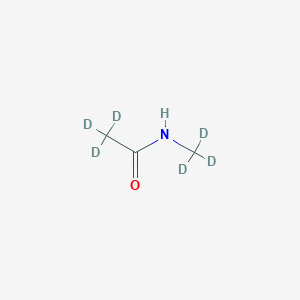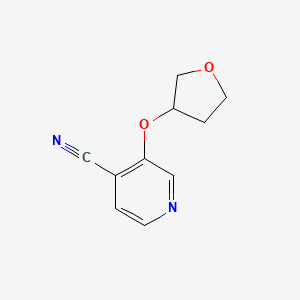
3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile
Vue d'ensemble
Description
3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile is a chemical compound with the molecular formula C10H10N2O2 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives, such as 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile, involves various methods. For instance, tetrahydrofuran can be synthesized via hydroboration of 2,3- and 2,5-dihydrofuran employing various borane reagents . Other methods include the use of nickel catalysts and diaryl ketones for photochemical C-C bond formation via sp3 C-H functionalization of alkane feedstocks .Applications De Recherche Scientifique
Synthetic Chemistry
As a derivative of tetrahydrofuran (THF), this compound could be used as a solvent or reagent in synthetic chemistry due to THF’s high stability, low cost, and ideal polarity for dissolving a wide range of compounds .
Medicinal Chemistry
The incorporation of THF moieties in natural products with bioactivities suggests that this compound may have potential applications in the development of new drugs, especially considering the importance of furan derivatives in combating microbial resistance .
Water Treatment
Research on the separation mechanisms between THF and water could indicate that this compound might be useful in studying emulsions, light scattering, and chemical bonding, which are relevant to water treatment processes .
Antibacterial Research
Given the significance of furan derivatives in antibacterial activity, 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile could be explored for its antibacterial properties and potential use in creating new antimicrobial medicines .
Bioactive Compound Synthesis
The presence of THF moieties in various bioactive natural products like macrolides and acetogenins implies that this compound might be valuable in synthesizing similar bioactive structures .
Analytical Chemistry
Due to its unique chemical structure, this compound could serve as a standard or reference material in analytical methods like Fourier transform spectroscopy or X-ray scattering .
Organic Synthesis Methodology
This compound might be involved in nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, or ring-opening reactions, contributing to the synthesis of complex organic molecules .
Orientations Futures
Propriétés
IUPAC Name |
3-(oxolan-3-yloxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-1-3-12-6-10(8)14-9-2-4-13-7-9/h1,3,6,9H,2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJCRTURVVFERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




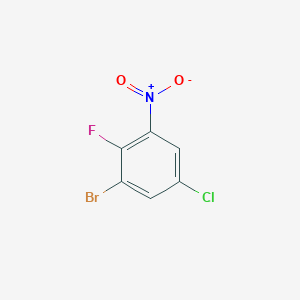
![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)
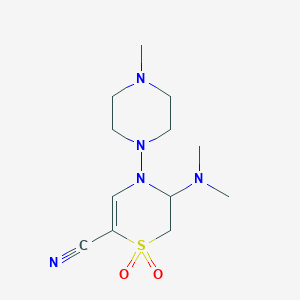



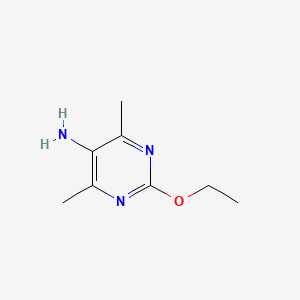

![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)

